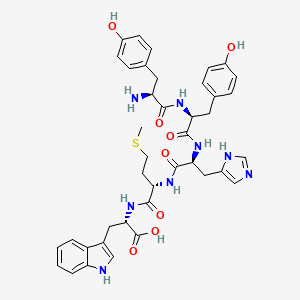![molecular formula C8H8Br2O2S B14206545 2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane CAS No. 823808-08-8](/img/structure/B14206545.png)
2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane is a chemical compound that features a unique structure combining a dibromothiophene moiety with an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane typically involves the reaction of 2,5-dibromothiophene with an appropriate epoxide precursor. One common method is the reaction of 2,5-dibromothiophene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the dibromothiophene moiety can yield thiophene derivatives with different substitution patterns.
Substitution: The bromine atoms in the dibromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while substitution reactions can introduce various functional groups into the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and thiophenes.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors. The dibromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-Dibromothiophen-3-yl)ethan-1-ol: Similar structure but lacks the oxirane ring.
2,5-Dibromothiophene: The parent compound without the methoxy and oxirane functionalities.
Epichlorohydrin: Contains the oxirane ring but lacks the dibromothiophene moiety.
Uniqueness
2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane is unique due to the combination of the reactive oxirane ring and the dibromothiophene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
823808-08-8 |
|---|---|
Molekularformel |
C8H8Br2O2S |
Molekulargewicht |
328.02 g/mol |
IUPAC-Name |
2-[(2,5-dibromothiophen-3-yl)methoxymethyl]oxirane |
InChI |
InChI=1S/C8H8Br2O2S/c9-7-1-5(8(10)13-7)2-11-3-6-4-12-6/h1,6H,2-4H2 |
InChI-Schlüssel |
DMYLTFNPBIHRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC2=C(SC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione](/img/structure/B14206487.png)
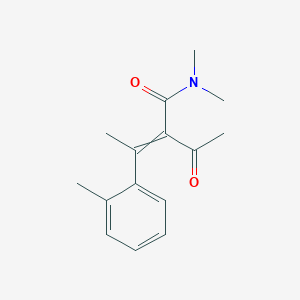
![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)


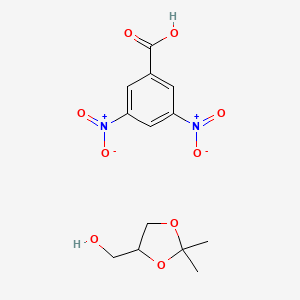
![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
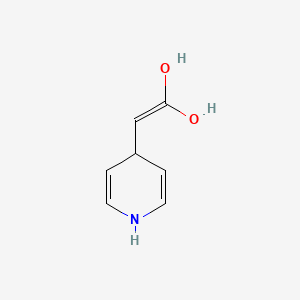
![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
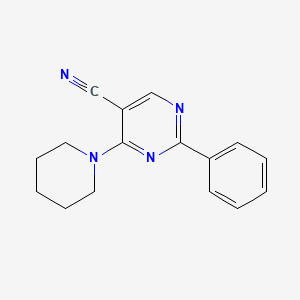
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
